1-Butylcyclopropan-1-amine
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Overview
Description
1-Butylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a butyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Butylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles, leading to the formation of substituted cyclopropanes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acids are employed under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclopropanes
Scientific Research Applications
1-Butylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-butylcyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. Additionally, the cyclopropane ring’s strained structure can participate in unique chemical reactions, contributing to the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Cyclopropylamine: Similar structure but lacks the butyl group.
Butylamine: Similar structure but lacks the cyclopropane ring.
Cyclopropanemethanamine: Contains a cyclopropane ring and an amine group but differs in the position of the substituents .
Uniqueness: 1-Butylcyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the butyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-butylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-7(8)5-6-7/h2-6,8H2,1H3 |
InChI Key |
PUUGBPNQGGDVES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)N |
Origin of Product |
United States |
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